molecular formula C16H12Cl2FN3O2S B10941230 4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B10941230
M. Wt: 400.3 g/mol
InChI Key: FDABDHLXBHWTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide has several research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the design of selective inhibitors or modulators of biological targets.

Properties

Molecular Formula

C16H12Cl2FN3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

4-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H12Cl2FN3O2S/c17-11-4-6-12(7-5-11)25(23,24)21-16-8-9-22(20-16)10-13-14(18)2-1-3-15(13)19/h1-9H,10H2,(H,20,21)

InChI Key

FDABDHLXBHWTLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.